molecular formula C25H30N4O3 B2454839 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2454839
M. Wt: 434.5 g/mol
InChI Key: FHNDMCFHJROFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A variety of quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For example, novel quinazolinone derivatives showed significant cytotoxic activity in both MCF-7 and HeLa cell lines, indicating their potential as anticancer agents. Among the tested compounds, certain derivatives displayed the highest cytotoxic activity against these cell lines, suggesting their promise in cancer therapy (Poorirani et al., 2018). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines were tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003).

Antimicrobial Activity

Substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited promising antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives in treating microbial infections (Vidule, 2011). Moreover, N-Mannich bases derived from 1,3,4-oxadiazole showed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria, further demonstrating the antimicrobial potential of quinazoline derivatives (Al-Wahaibi et al., 2021).

Stability Studies

Stability studies under stress conditions for a new pharmaceutical substance related to quinazoline-4(3Н)-one revealed its stability to UV radiation, elevated temperature, and oxidants, but showed instability to hydrolysis in an alkaline environment. This research provides valuable information for the regulatory documentation and further development of this pharmaceutical substance (Gendugov et al., 2021).

Synthesis and Characterization

Mechanism of Action

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of the compound, including the piperazine ring and the quinazoline dione moiety .

Cellular Effects

Based on its structural features, it may influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-10-11-19(2)22(17-18)27-13-15-28(16-14-27)23(30)9-5-6-12-29-24(31)20-7-3-4-8-21(20)26-25(29)32/h3-4,7-8,10-11,17H,5-6,9,12-16H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNDMCFHJROFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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